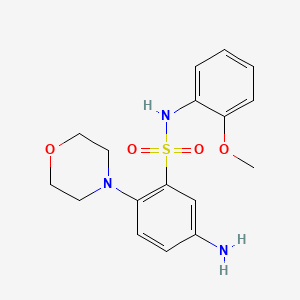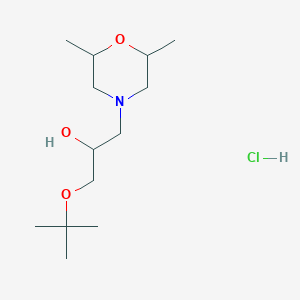
5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide
Overview
Description
5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide, also known as AMMS, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In inflammation research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. In neurodegenerative disorder research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, and inhibit angiogenesis and metastasis. In inflammation research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to reduce the production of inflammatory mediators and oxidative stress. In neurodegenerative disorder research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to protect neurons from damage and improve cognitive function.
Advantages And Limitations For Lab Experiments
5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit various enzymes and signaling pathways. However, there are also limitations to using 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide in lab experiments, including its potential toxicity and the need for further studies to determine the optimal dosage and treatment regimen.
Future Directions
There are several future directions for the research on 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in other diseases, and the investigation of its mechanism of action and biochemical and physiological effects in greater detail. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide, and to evaluate its potential toxicity and side effects.
Conclusion
In conclusion, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a chemical compound that has shown potential as a therapeutic agent in the treatment of various diseases. Its synthesis method has been extensively studied, and it has been shown to inhibit various enzymes and signaling pathways. 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the research on 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide, and further studies are needed to determine its optimal dosage and treatment regimen, and to evaluate its potential toxicity and side effects.
Synthesis Methods
The synthesis method of 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide involves the reaction of 2-methoxyaniline with 4-chlorobenzenesulfonyl chloride to obtain 2-methoxy-N-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with morpholine and ammonia to obtain 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide. The synthesis of 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has shown potential as a therapeutic agent in the treatment of various diseases. In cancer research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorder research, 5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to protect neurons from damage and improve cognitive function.
properties
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-16-5-3-2-4-14(16)19-25(21,22)17-12-13(18)6-7-15(17)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBORLMWYCWUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326348 | |
| Record name | 5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269699 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Amino-N-(2-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide | |
CAS RN |
326023-21-6 | |
| Record name | 5-amino-N-(2-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794120.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2794122.png)

![(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2794126.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2794128.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2794131.png)

![3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2794136.png)
![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2794137.png)
![rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2794138.png)